AChE Inhibitory Potency Compared to Structurally Proximal Pyrimidine Analogs
In a head-to-head panel of seven pyrimidine derivatives, the compound with the closest structural resemblance to N-(3-acetamidophenyl)-6-methoxypyrimidine-4-carboxamide (designated Compound 6) demonstrated an AChE IC50 of 14.89 nM and a BChE IC50 of 357 nM, yielding an approximately 24-fold selectivity for AChE [1]. Other analogs in the same study showed AChE IC50 values up to 77.70 nM and markedly different selectivity profiles. While the exact identity of Compound 6 has not been publicly confirmed as the title compound, the data establish a class baseline against which procurement specifications can be evaluated.
| Evidence Dimension | AChE inhibition potency (IC50) |
|---|---|
| Target Compound Data | 14.89 nM (AChE); 357 nM (BChE) — attributed to Compound 6 in the pyrimidine panel [1] |
| Comparator Or Baseline | Other pyrimidine derivatives in the panel: IC50 range 14.89–77.70 nM (AChE); BChE IC50 values up to >1 µM [1] |
| Quantified Difference | Up to 5.2-fold more potent than the weakest analog in the panel; 24-fold AChE-over-BChE selectivity |
| Conditions | In vitro enzymatic assay; recombinant human AChE and BChE; compound concentration range not specified; incubation conditions per standard Ellman assay protocol [1] |
Why This Matters
The AChE/BChE selectivity ratio is a critical differentiator for CNS-targeted programs, as high BChE off-target activity is associated with peripheral cholinergic side effects; procurement of the correct analog with the reported selectivity profile is essential for Alzheimer's disease research reproducibility.
- [1] Alım Z. et al. Evaluation of pyrimidine-based compounds as AChE and BChE inhibitors: in vitro inhibition, molecular modeling, and statistical evaluation. Naunyn-Schmiedeberg's Archives of Pharmacology, 2026. DOI: 10.1007/s00210-026-05347-0. View Source
